2-(4-bromobenzenesulfonyl)-1,1-bis(4-chlorophenyl)ethan-1-ol
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Overview
Description
2-(4-bromobenzenesulfonyl)-1,1-bis(4-chlorophenyl)ethan-1-ol is an organic compound characterized by the presence of bromine, chlorine, and sulfonyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromobenzenesulfonyl)-1,1-bis(4-chlorophenyl)ethan-1-ol typically involves multi-step organic reactions. One common method includes the sulfonylation of 4-bromobenzenesulfonyl chloride with 1,1-bis(4-chlorophenyl)ethanol under basic conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromobenzenesulfonyl)-1,1-bis(4-chlorophenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as sodium methoxide or potassium cyanide under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of sulfides.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-bromobenzenesulfonyl)-1,1-bis(4-chlorophenyl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds for pharmaceutical research.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-bromobenzenesulfonyl)-1,1-bis(4-chlorophenyl)ethan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target molecule, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorobenzenesulfonyl)-1,1-bis(4-bromophenyl)ethan-1-ol
- 2-(4-methylbenzenesulfonyl)-1,1-bis(4-chlorophenyl)ethan-1-ol
- 2-(4-nitrobenzenesulfonyl)-1,1-bis(4-chlorophenyl)ethan-1-ol
Uniqueness
2-(4-bromobenzenesulfonyl)-1,1-bis(4-chlorophenyl)ethan-1-ol is unique due to the specific combination of bromine, chlorine, and sulfonyl functional groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(4-bromophenyl)sulfonyl-1,1-bis(4-chlorophenyl)ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrCl2O3S/c21-16-5-11-19(12-6-16)27(25,26)13-20(24,14-1-7-17(22)8-2-14)15-3-9-18(23)10-4-15/h1-12,24H,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOKZNWNAJNGGIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CS(=O)(=O)C2=CC=C(C=C2)Br)(C3=CC=C(C=C3)Cl)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrCl2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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